N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridin-4-amine hydrochloride
Overview
Description
The compound “N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridin-4-amine hydrochloride” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the compound has a melting point of 289 °C and a molar mass of 413.2 g/mol .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : Research has explored the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives and their structural analysis. Techniques include X-ray crystallography, FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and theoretical physical and chemical properties calculations. These studies aim to elucidate the structure-activity relationships of these compounds for various biological applications, including their potential as antitumor agents (Titi et al., 2020).
Chemical Properties and Optimization : Research into the synthesis of novel pyrazolopyrimidine derivatives has been conducted to identify their antitumor and anti-inflammatory properties. This research involves the condensation of different chemical groups to form new compounds, followed by evaluation of their structure-activity relationship (SAR) (Rahmouni et al., 2016).
Biological Activities
Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors against Mycobacterium tuberculosis, showcasing significant in vitro growth inhibition. These findings suggest their potential as therapeutic agents for treating tuberculosis. The most effective analogues contained specific phenyl groups and substituents, highlighting the importance of chemical structure in biological activity (Sutherland et al., 2022).
Anticancer and Anti-Inflammatory Agents : The synthesis of pyrazolopyrimidine derivatives has led to compounds with potent anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through various chemical reactions and evaluated for their cytotoxicity against cancer cell lines, demonstrating the potential for developing new cancer therapies (Rahmouni et al., 2016).
Antibacterial and Antifungal Applications : Novel pyrazolo[1,5-a]pyrimidine and related derivatives have been synthesized with significant antibacterial and antifungal activities. These compounds have been tested against various microbial strains, showing promise as new antimicrobial agents with the potential for treating infectious diseases (Rahmouni et al., 2014).
Mechanism of Action
PHTPP is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors. Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Safety and Hazards
properties
IUPAC Name |
5-methyl-3-phenyl-N-pyridin-4-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5.ClH/c1-12-11-15(25-14-7-9-23-10-8-14)27-18(24-12)16(13-5-3-2-4-6-13)17(26-27)19(20,21)22;/h2-11H,1H3,(H,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCURCDGOZXLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C(F)(F)F)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2097937-86-3 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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